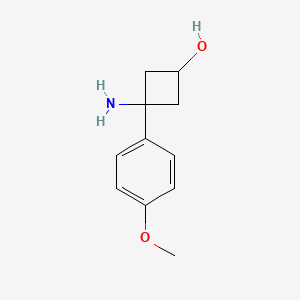
3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol” is a unique chemical compound with the empirical formula C11H15NO2 . It has a molecular weight of 193.24 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is COc1ccc(cc1)C2(N)CC(O)C2 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid . It’s important to note that buyers assume responsibility to confirm product identity and/or purity .Wissenschaftliche Forschungsanwendungen
Novel Natural Cyclobutane-Containing Alkaloids
Research on cyclobutane-containing alkaloids, which share structural features with 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-ol, has unveiled their potential in drug discovery due to antimicrobial, antibacterial, antitumor, and other activities. These compounds, derived from both terrestrial and marine species, present an important source of leads for pharmaceutical developments, emphasizing the versatility of cyclobutane cores in medicinal chemistry (Sergeiko et al., 2008).
Bioactive Oxyprenylated Ferulic Acid Derivatives
Amino-1,2,4-triazoles in Organic Synthesis
The industrial use of amino-1,2,4-triazoles, which can be synthesized from precursors including this compound, outlines the broad applications of such compounds in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. This review underlines the diversity and utility of cyclobutane and related structures in fine organic synthesis, highlighting their role in creating value-added products across various sectors (Nazarov et al., 2021).
Natural Product Synthesis and Bioactivity
The study of [2 + 2]-cycloaddition-derived cyclobutane natural products, sharing core similarities with this compound, reveals significant interest due to their structural diversity, biological effects, and synthetic challenges. This research domain demonstrates the cyclobutane core's potential in generating bioactive molecules, encouraging further exploration into synthetic and biomimetic approaches for discovering new pharmacologically active compounds (Yang et al., 2022).
Cyclodextrins in Drug Delivery
Cyclodextrins, through their ability to form inclusion complexes, illustrate the importance of structural manipulation in enhancing solubility and stability of compounds like this compound for pharmaceutical applications. This review highlights the adaptability of cyclodextrins in improving drug delivery systems, pointing toward the potential for cyclobutane derivatives in enhancing therapeutic efficacy and bioavailability (Sharma & Baldi, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-amino-3-(4-methoxyphenyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-10-4-2-8(3-5-10)11(12)6-9(13)7-11/h2-5,9,13H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBCCVMYRJUCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC(C2)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)

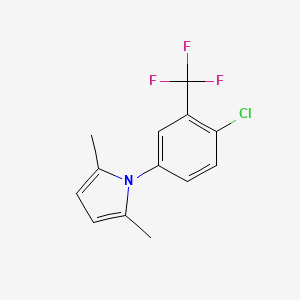
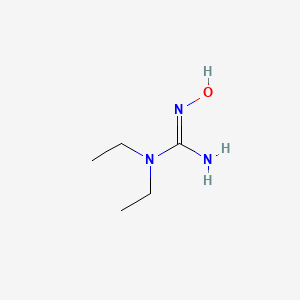
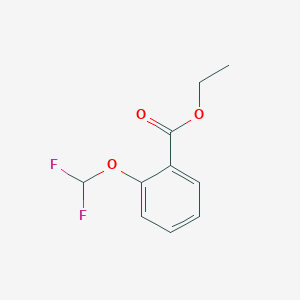
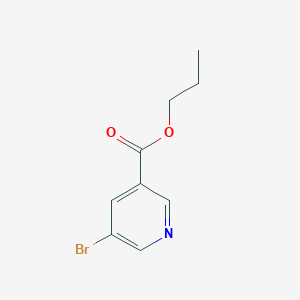
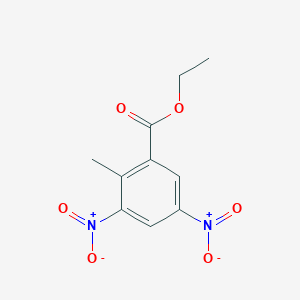
![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)




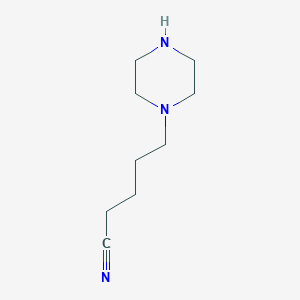
![2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6352734.png)